P-[Tetrahydropyran-2-yloxy]phenylacetylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethynylphenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h1,6-9,13H,3-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHAIPWLSCABJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280835 | |
| Record name | 2-(4-Ethynylphenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119754-16-4 | |
| Record name | 2-(4-Ethynylphenoxy)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119754-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethynylphenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for P Tetrahydropyran 2 Yloxy Phenylacetylene
Convergent and Divergent Synthesis Approaches
The construction of molecules like p-[tetrahydropyran-2-yloxy]phenylacetylene can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.
A convergent synthesis is generally the more common and efficient approach for this target molecule. In this strategy, key fragments of the molecule are prepared separately and then joined together in the final stages. For this compound, a typical convergent route involves:
Preparation of the protected aryl halide: Starting with a p-halogenated phenol (B47542) (e.g., 4-iodophenol), the hydroxyl group is protected with dihydropyran (DHP) to form 2-((4-iodophenyl)oxy)tetrahydro-2H-pyran.
Preparation of a suitable acetylene (B1199291) coupling partner.
Coupling of these two fragments, typically via a palladium-catalyzed cross-coupling reaction, to form the final product.
Formation of the Aryl Acetylene Moiety
The creation of the carbon-carbon triple bond connected to the phenyl ring is a critical step in the synthesis. Several robust and well-established methodologies are available for this transformation.
The most prominent method for forming the aryl acetylene bond is the Sonogashira cross-coupling reaction. mdpi.orgresearchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.org In a convergent synthesis of this compound, the THP-protected 4-halophenol is coupled with an acetylene source, such as trimethylsilylacetylene (TMSA). The use of TMSA is advantageous as the trimethylsilyl group acts as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling), and is easily removed under mild basic conditions to reveal the terminal alkyne. illinois.eduwikipedia.org
The general reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor, and requires a copper(I) salt (e.g., CuI) and a base (typically an amine like triethylamine or diisopropylamine). While the traditional Sonogashira reaction is highly effective, copper-free variations have also been developed to circumvent issues related to the copper co-catalyst, such as the promotion of alkyne homocoupling. mdpi.org
| Catalyst System | Substrates | Base | Solvent | Key Features |
| Pd(PPh₃)₄ / CuI | Aryl Iodide/Bromide, Terminal Alkyne | Amine (e.g., NEt₃) | THF, DMF | Classic, highly reliable method. mdpi.org |
| Pd(OAc)₂ / P(o-tolyl)₃ | Aryl Iodide, Silyl-Acetylene | NaOAc | DMF | Copper-free conditions, suitable for silyl-protected alkynes. mdpi.org |
| Pd Nanoparticles / Al(OH)₃ | Aryl Alkyne | - | - | Used for oxidative homo-coupling but highlights modern catalyst development. researchgate.net |
This table presents common catalyst systems for Sonogashira and related coupling reactions.
Beyond the classic Sonogashira coupling, other alkynylation methods have emerged. These include direct C-H alkynylation, which offers a more atom-economical alternative by avoiding the pre-functionalization (halogenation) of the aromatic ring. researchgate.net These reactions typically employ a palladium catalyst to couple a C-H bond directly with a terminal alkyne. researchgate.net
Additionally, other transition metals have been explored for related transformations. Gold-catalyzed reactions, for instance, can be used for alkyne oxyarylation. acs.org Nickel-catalyzed three-component reactions have also been developed to construct complex C-vinyl structures from alkynes, demonstrating the versatility of transition metals in alkyne functionalization. acs.orgacs.org While not a direct route to the title compound, these methods represent the expanding toolkit available for the synthesis of functionalized phenylacetylene (B144264) scaffolds.
The preparation of halogenated precursors is fundamental to many cross-coupling strategies. beilstein-journals.org For a convergent synthesis, the starting material is typically a halogenated phenol, such as 4-bromophenol or 4-iodophenol. These compounds are readily available or can be synthesized via electrophilic aromatic substitution of phenol. The choice of halogen is important, as the reactivity in palladium-catalyzed coupling reactions generally follows the order I > Br > Cl. Aryl iodides are the most reactive and often give the best results in Sonogashira couplings.
Modern methods for halogenation, including mechanochemical approaches using N-halosuccinimides and a palladium catalyst, offer sustainable alternatives to traditional solution-based protocols. beilstein-journals.org These solid-state methods can provide high yields and selectivity, reducing the need for solvents. beilstein-journals.org
Introduction of the Tetrahydropyranyl Protecting Group
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols due to its ease of introduction, stability under a wide range of non-acidic conditions (e.g., with organometallics, hydrides, and bases), and straightforward removal. organic-chemistry.orgtotal-synthesis.comresearchgate.net
The standard method for introducing the THP group is the acid-catalyzed reaction of the hydroxyl group with 3,4-dihydro-2H-pyran (DHP). total-synthesis.comnih.gov The mechanism involves the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic phenolic oxygen. A final deprotonation step yields the THP ether and regenerates the acid catalyst. total-synthesis.com
A wide variety of acid catalysts can be employed for this transformation. Brønsted acids such as p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), and hydrochloric acid are common. total-synthesis.comnih.gov To improve reaction conditions, particularly for acid-sensitive substrates, milder Lewis acids or heterogeneous solid acid catalysts have been developed. organic-chemistry.org These include bismuth triflate, zeolite H-beta, and silica-supported acids, which offer advantages such as improved chemoselectivity, easier work-up, and catalyst recyclability. organic-chemistry.orgnih.gov
| Catalyst | Solvent | Conditions | Key Features |
| p-Toluenesulfonic acid (PTSA) | Dichloromethane (DCM) | Room Temperature | Classic, effective, and widely used. nih.gov |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temperature | Milder acidity, suitable for more sensitive substrates. total-synthesis.com |
| Bismuth Triflate (Bi(OTf)₃) | Solvent-free | Room Temperature | Non-toxic, insensitive to air/moisture. organic-chemistry.org |
| NH₄HSO₄ supported on SiO₂ | Cyclopentyl methyl ether | Mild Conditions | Heterogeneous, recyclable, "green" chemistry approach. nih.gov |
| PdCl₂(MeCN)₂ | Tetrahydrofuran (THF) | Room Temperature | Provides high chemoselectivity for primary alcohols over phenols. researchgate.net |
This table summarizes common catalysts and conditions for the tetrahydropyranylation of hydroxyl groups.
Lewis Acid-Mediated THP Ether Formation
The formation of a tetrahydropyranyl (THP) ether from an alcohol or phenol is a common protecting group strategy in organic synthesis. This reaction is typically acid-catalyzed and involves the addition of the hydroxyl group to 3,4-dihydro-2H-pyran (DHP). Lewis acids are effective catalysts for this transformation, activating the DHP ring and facilitating the nucleophilic attack by the hydroxyl group of p-hydroxyphenylacetylene. A variety of Lewis acids can be employed for this purpose, offering a range of reactivity and substrate compatibility.
Common Lewis acid catalysts for the tetrahydropyranylation of alcohols and phenols include bismuth triflate, iron(III) tosylate, and aluminum trichloride. organic-chemistry.orgscispace.comresearchgate.net The choice of Lewis acid can be critical, as it can influence reaction times, yields, and chemoselectivity, especially in the presence of other sensitive functional groups. For instance, bismuth triflate is known for its low toxicity and insensitivity to small amounts of moisture, making it a practical choice for this transformation. organic-chemistry.org Iron(III) tosylate has also been demonstrated as an efficient catalyst for various organic transformations, including the protection of alcohols. scispace.com
The general mechanism for Lewis acid-mediated THP ether formation involves the coordination of the Lewis acid to the oxygen atom of DHP, which increases the electrophilicity of the double bond. The hydroxyl group of p-hydroxyphenylacetylene then attacks the activated double bond, leading to the formation of an oxonium ion intermediate. Subsequent deprotonation yields the desired this compound.
Table 1: Comparison of Lewis Acid Catalysts for THP Ether Formation
| Lewis Acid Catalyst | Typical Reaction Conditions | Advantages |
|---|---|---|
| Bismuth Triflate (Bi(OTf)₃) | Solvent-free or in common organic solvents, room temperature | Low toxicity, moisture insensitivity |
| Iron(III) Tosylate (Fe(OTs)₃) | Mild conditions, often in methanol | Efficient for various functional groups |
| Aluminum Trichloride (AlCl₃) | Anhydrous conditions, typically in chlorinated solvents | Strong Lewis acid, can promote reaction with less reactive alcohols |
Organocatalytic Methods for THP Etherification
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. For the synthesis of THP ethers, including this compound, various organocatalysts can be employed. These catalysts are typically small organic molecules that can activate the substrates through non-covalent interactions, such as hydrogen bonding.
One notable class of organocatalysts for tetrahydropyranylation is thiourea derivatives. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been shown to be a highly effective catalyst for the protection of hydroxyl groups with DHP. organic-chemistry.org This type of catalyst is believed to activate the DHP molecule through hydrogen bonding, making it more susceptible to nucleophilic attack by the alcohol or phenol. The use of organocatalysts is particularly advantageous for substrates that are sensitive to strong acids or metal catalysts. organic-chemistry.org
The application of organocatalytic methods can lead to high yields under mild reaction conditions. nih.gov The development of asymmetric organocatalytic methods has also allowed for the enantioselective synthesis of certain tetrahydropyran (B127337) derivatives, which is significant in the synthesis of complex, biologically active molecules. nih.gov While the formation of this compound from the achiral p-hydroxyphenylacetylene does not require enantioselective catalysis, the principles of organocatalysis offer a mild and efficient approach for this protection step.
Heterogeneous Catalysis and Green Solvent Approaches for THP Ether Synthesis
The principles of green chemistry encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, the use of heterogeneous catalysts and green solvents represents a significant step towards more sustainable chemical processes. d-nb.info
Heterogeneous catalysts are catalysts that exist in a different phase from the reactants. A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies the work-up procedure and allows for the catalyst to be recovered and reused. nih.gov For the tetrahydropyranylation of alcohols and phenols, several solid acid catalysts have been developed. Examples include silica-supported perchloric acid and zeolite H-beta. organic-chemistry.org More recently, NH4HSO4 supported on SiO2 has been reported as a recyclable and efficient acidic catalyst for this transformation. d-nb.infobeilstein-journals.org
The choice of solvent is another critical aspect of green synthesis. Traditional solvents for tetrahydropyranylation reactions often include hydrocarbons or chlorinated alkanes. d-nb.info However, research has focused on replacing these with more environmentally benign alternatives. Green ethereal solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have been successfully employed for the synthesis of THP ethers in the presence of heterogeneous catalysts. d-nb.infobeilstein-journals.org These solvents are often derived from renewable resources and have more favorable environmental and safety profiles.
Table 2: Examples of Heterogeneous Catalysts and Green Solvents for THP Ether Synthesis
| Catalyst | Solvent | Key Features |
|---|---|---|
| NH₄HSO₄@SiO₂ | Cyclopentyl methyl ether (CPME) | Recyclable catalyst, green solvent |
| Zeolite H-beta | Dichloromethane | Reusable catalyst, mild conditions |
| Silica-supported perchloric acid | Solvent-free | High efficiency, simple work-up |
Orthogonal Protecting Group Strategies in Complex Syntheses
In the synthesis of complex organic molecules that contain multiple functional groups, the concept of orthogonal protecting groups is of paramount importance. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. This allows for the selective deprotection and subsequent reaction of a particular functional group in a multi-step synthesis.
The tetrahydropyranyl (THP) ether is a valuable protecting group for hydroxyl groups due to its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and hydrides. organic-chemistry.org The THP group is, however, readily cleaved under acidic conditions. youtube.comyoutube.com This reactivity profile makes it orthogonal to many other common protecting groups.
For a molecule like this compound, the THP ether protecting the phenolic hydroxyl group can be selectively removed in the presence of other protecting groups that are stable to acid but labile to other conditions. For example, a silyl ether protecting another hydroxyl group in a more complex derivative could be removed with a fluoride source without affecting the THP ether. Conversely, the THP ether could be removed with mild acid while leaving the silyl ether intact. This orthogonality is crucial for the strategic elaboration of different parts of a molecule during a total synthesis. The THP group has been utilized in this manner in various synthetic endeavors, including peptide synthesis, where it can protect the side chains of amino acids like serine and threonine. nih.govd-nb.info
Considerations for Scalability and Sustainable Synthesis
From a sustainability perspective, the adoption of green solvents is crucial. beilstein-journals.org Solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) offer a reduced environmental impact compared to traditional halogenated or hydrocarbon solvents. d-nb.info Furthermore, developing solvent-free reaction conditions, where possible, represents an even more sustainable approach. organic-chemistry.org
Process intensification, which aims to develop smaller, more efficient, and safer chemical processes, is another key aspect of scalable and sustainable synthesis. This can involve the use of flow chemistry, where reactants are continuously pumped through a reactor containing an immobilized catalyst. This approach can lead to improved reaction control, higher yields, and reduced waste generation compared to traditional batch processes. The development of a continuous flow process for the synthesis of this compound using a heterogeneous catalyst would be a significant advancement in its sustainable production.
Chemical Reactivity and Transformation Pathways of P Tetrahydropyran 2 Yloxy Phenylacetylene
Reactions of the Alkyne Moiety
The terminal alkyne group is a versatile functional handle that participates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and high electron density make it a prime substrate for transition metal catalysis and attack by both electrophilic and nucleophilic reagents.
Cyclization Reactions
Intramolecular and intermolecular cyclization reactions involving the alkyne group of p-[tetrahydropyran-2-yloxy]phenylacetylene and its derivatives provide efficient pathways to complex heterocyclic structures, which are prevalent in biologically active molecules.
Homogeneous gold catalysis is a powerful method for activating the π-system of alkynes, facilitating the synthesis of benzo-fused heterocycles. acs.orgnih.gov In a relevant transformation, tetrahydropyranyl (THP) ethers of 2-alkynylphenols undergo efficient cyclization to form benzofurans when catalyzed by a gold(I) N-heterocyclic carbene (NHC) complex. acs.orgnih.gov This reaction proceeds effectively even at very low catalyst loadings, producing the benzofuran (B130515) products in good yields. acs.orgnih.gov The process involves the carbophilic activation of the alkyne by the gold catalyst, followed by an intramolecular attack from the adjacent phenolic oxygen (after deprotection of the THP group under reaction conditions or in a preceding step) to construct the furan ring.
Table 1: Representative Conditions for Gold-Catalyzed Benzofuran Synthesis
| Catalyst | Substrate | Solvent | Temperature | Yield |
|---|
This table is illustrative of typical conditions reported for this type of reaction.
Palladium catalysts can facilitate the cycloaddition of alkynyl aryl ethers with internal alkynes to generate substituted 2-methylidene-2H-chromenes. acs.org This transformation proceeds through a selective ortho C–H activation mechanism. acs.org In this process, the alkynoxy group on the aryl ether acts as a directing group, guiding the palladium catalyst to activate a proximal C–H bond on the aromatic ring. acs.org Following the C–H activation, a sequence involving alkyne insertion and reductive elimination occurs to form the chromene product and regenerate the catalyst. acs.org Deuterium-labeling experiments suggest that an arylpalladium hydride complex is a key intermediate in this catalytic cycle. acs.org A variety of functional groups are tolerated in this transformation. acs.org
Functionalization via C-H Activation
The phenyl ring of this compound is subject to functionalization through transition metal-catalyzed C–H activation. This strategy offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized substrates. rsc.org The ether oxygen of the tetrahydropyranoxy group can act as a weakly coordinating directing group, guiding a palladium catalyst to the ortho C–H bond of the phenyl ring. nih.gov The use of mono-protected amino acid (MPAA) ligands can promote this ether-directed C–H olefination, providing a method to functionalize arylethyl ethers into cinnamate derivatives. nih.gov This weak coordination approach is powerful for promoting C–H activation, as it allows for the catalytic functionalization of common and readily available ether-containing compounds. nih.gov
Cross-Coupling Reactions (e.g., Sonogashira Coupling of Arylacetylenes)
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.gov This reaction, catalyzed by a combination of palladium and copper complexes, is a highly efficient method for synthesizing substituted arylacetylenes. nih.govmdpi.com The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the aryl halide. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the palladium(0) catalyst. mdpi.com The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent or co-solvent. nih.gov
Table 2: Typical Reagents in Sonogashira Coupling of Phenylacetylene (B144264)
| Component | Example Reagent | Role |
|---|---|---|
| Aryl Halide | Iodobenzene, Bromobenzene | Electrophile |
| Alkyne | Phenylacetylene | Nucleophile Precursor |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst |
| Copper Co-catalyst | CuI | Activates Alkyne |
This table summarizes common components used in Sonogashira coupling reactions involving phenylacetylene as a model arylacetylene. nih.govresearchgate.net
Reactions with Electrophiles and Nucleophiles
The electron-rich triple bond of the alkyne moiety readily reacts with both electrophiles and nucleophiles.
Electrophilic Addition: In an electrophilic addition reaction, an electrophile attacks the π-bond of the alkyne, leading to the formation of an intermediate, typically a carbocation, which is then attacked by a nucleophile. mdpi.comdu.edu This process breaks one of the π-bonds and forms two new sigma bonds. mdpi.com Common electrophilic additions to alkynes include hydrohalogenation (addition of HX) and halogenation (addition of X₂). The regioselectivity of these reactions often follows Markovnikov's rule, where the initial electrophilic attack forms the more stable carbocation intermediate. mdpi.com
Nucleophilic Addition: The alkyne can also be attacked by nucleophiles, particularly under basic conditions or with transition metal activation. For instance, the nucleophilic addition of thiolates to arylacetylenes can produce styryl sulfides. acs.orgnih.govnih.govresearchgate.net In a highly stereoselective, metal-free synthesis, benzyl thiolates add to arylacetylenes in the presence of a base like tBuOLi in ethanol. acs.orgnih.gov This reaction proceeds via an anti-Markovnikov, anti-periplanar addition to yield Z-styryl sulfides with high stereoselectivity. acs.orgnih.govresearchgate.net Mechanistic studies support a concerted nucleophilic addition mechanism, which can be assisted by hydrogen bonding from the solvent or excess thiol. acs.org
Reactions Involving the Protected Hydroxyl Group
The THP group imparts specific stability characteristics to the hydroxyl functionality it protects, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.
The tetrahydropyranyl ether is a widely utilized protecting group for alcohols and phenols due to its notable stability under a variety of non-acidic reaction conditions. organic-chemistry.orgresearchgate.net It is particularly valued for its resilience in strongly basic environments, such as those required for ester hydrolysis. thieme-connect.de
Furthermore, the THP group is stable towards nucleophilic attack by common organometallic reagents, including Grignard reagents (organomagnesium compounds) and organolithium compounds, as well as complex metal hydrides like lithium aluminum hydride. organic-chemistry.orgresearchgate.netthieme-connect.de This stability allows for transformations such as carbon-carbon bond formation or reduction of other functional groups elsewhere in the molecule. However, it is recommended that reactions involving organometallic reagents are conducted at temperatures below 0°C to ensure the integrity of the THP ether. thieme-connect.de The group's stability also extends to alkylating and acylating reagents. organic-chemistry.orgresearchgate.net
| Reagent Class | Specific Examples | Stability of THP Ether | Reference |
|---|---|---|---|
| Basic Reagents | NaOH, KOH (for ester hydrolysis) | Stable | thieme-connect.de |
| Organometallic Reagents | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable (recommended below 0°C) | thieme-connect.de |
| Hydride Reagents | Lithium aluminum hydride (LiAlH₄) | Stable | thieme-connect.de |
| Acylating/Alkylating Reagents | Acyl chlorides, Alkyl halides | Stable | organic-chemistry.orgresearchgate.net |
While typically removed to regenerate the parent alcohol, the THP ether can also be directly converted into other functional groups in a one-pot procedure. This approach can enhance synthetic efficiency by reducing the number of deprotection and subsequent functionalization steps.
For instance, THP ethers can be transformed directly into acetates. organic-chemistry.org This conversion can be achieved using a combination of titanium tetrachloride (TiCl₄) and acetic anhydride (Ac₂O) under mild conditions. organic-chemistry.org Another useful transformation is the direct conversion of THP ethers into benzyl ethers. This is performed by reacting the THP-protected alcohol with triethylsilane and benzaldehyde, catalyzed by a small amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). organic-chemistry.org
| Target Functional Group | Reagents | Reference |
|---|---|---|
| Acetate | TiCl₄, Ac₂O | organic-chemistry.org |
| Benzyl Ether | Triethylsilane, Benzaldehyde, TMSOTf (catalytic) | organic-chemistry.org |
Deprotection Methodologies for the Tetrahydropyranyl Ether
The removal of the THP group is a common and critical step in synthetic pathways. The primary mechanism for cleavage is hydrolysis of the acetal (B89532) linkage under acidic conditions. A variety of methods, ranging from classical acidic hydrolysis to milder, more specialized techniques, have been developed to achieve this transformation.
The most common method for deprotecting a THP ether is through acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.org This reaction regenerates the parent alcohol along with 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. stackexchange.comwikipedia.org
A range of acidic conditions can be employed. Mild conditions, such as using acetic acid in a tetrahydrofuran (THF)/water mixture, are often sufficient. thieme-connect.dewikipedia.org Other commonly used catalysts include p-toluenesulfonic acid (p-TsOH) in water or pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol. wikipedia.org The use of an alcohol as the solvent (alcoholysis) can be advantageous in cases where the substrate has low solubility in aqueous mixtures. thieme-connect.de
| Reagent/System | Solvent | Reference |
|---|---|---|
| Acetic Acid (HOAc) | THF/Water | thieme-connect.dewikipedia.org |
| p-Toluenesulfonic Acid (p-TsOH) | Water or Methanol | thieme-connect.dewikipedia.org |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | wikipedia.org |
| Silica-supported Perchloric Acid | Solvent-free | organic-chemistry.org |
For substrates that are sensitive to strong Brønsted acids, deprotection can be accomplished using mild Lewis acids. organic-chemistry.org These methods often offer greater chemoselectivity and are performed under less harsh conditions.
Several Lewis acids have been shown to be effective catalysts for this transformation. Bismuth triflate (Bi(OTf)₃) is one such catalyst that is relatively non-toxic and insensitive to small amounts of moisture. organic-chemistry.org Iron(III) tosylate has also been reported as an inexpensive and easy-to-handle catalyst for the deprotection of THP ethers in methanol at room temperature. scispace.comresearchgate.net Other effective Lewis acids include zinc triflate (Zn(OTf)₂) and tin(IV) chloride (SnCl₄). researchgate.net
In addition to hydrolytic cleavage, THP ethers can be removed oxidatively to directly yield the corresponding carbonyl compound (an aldehyde from a primary alcohol or a ketone from a secondary alcohol). This method avoids the isolation of the intermediate alcohol, potentially shortening a synthetic sequence.
A notable reagent for this transformation is N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.netorganic-chemistry.org An efficient and environmentally friendly procedure has been developed using NBS in the presence of β-cyclodextrin in water, allowing the reaction to proceed smoothly at room temperature. organic-chemistry.orgthieme-connect.com The general procedure involves adding the THP ether to a solution of β-cyclodextrin in water, followed by the addition of NBS. thieme-connect.com Other oxidative systems capable of cleaving THP ethers to carbonyls include silver bromate (AgBrO₃) and sodium bromate (NaBrO₃) in the presence of aluminum chloride (AlCl₃). organic-chemistry.org
| Deprotection Type | Reagent System | Product | Reference |
|---|---|---|---|
| Lewis Acid-Mediated | Iron(III) tosylate in Methanol | Alcohol | scispace.comresearchgate.net |
| Lewis Acid-Mediated | Bismuth triflate | Alcohol | organic-chemistry.org |
| Oxidative | N-bromosuccinimide (NBS), β-cyclodextrin | Aldehyde/Ketone | organic-chemistry.orgthieme-connect.com |
| Oxidative | AgBrO₃ or NaBrO₃ / AlCl₃ | Aldehyde/Ketone | organic-chemistry.org |
Selective Cleavage Conditions
The selective cleavage of the tetrahydropyranyl (THP) ether from this compound to yield p-ethynylphenol requires conditions that are effective for acetal hydrolysis while preserving the terminal alkyne. A variety of methods have been established for this transformation, primarily revolving around acidic catalysis, but also including milder, non-acidic alternatives.
Detailed Research Findings
Research into the deprotection of THP ethers has yielded several reliable protocols. Acid-catalyzed alcoholysis is a common and effective strategy. For instance, the use of pyridinium p-toluenesulfonate (PPTS) in a protic solvent such as methanol at elevated temperatures provides a controlled and efficient means of cleavage. A typical procedure involves stirring the THP-protected compound with a catalytic amount of PPTS in methanol at 50 °C for several hours, followed by purification to isolate the deprotected phenol (B47542) in high yield.
Another widely employed acidic method is the use of p-toluenesulfonic acid (p-TsOH) in an alcoholic solvent. This strong acid catalyst effectively cleaves the THP ether, often at room temperature or with gentle heating. The reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the point of complete conversion.
For substrates sensitive to stronger acids, a mixture of acetic acid, tetrahydrofuran (THF), and water offers a milder alternative. This system provides a buffered acidic environment that can effectively remove the THP group without causing degradation of other sensitive functionalities.
A significant development in the selective deprotection of THP ethers, particularly for molecules containing acid-sensitive groups like alkynes, is the use of lithium chloride (LiCl) in aqueous dimethyl sulfoxide (DMSO) . This method is advantageous as it avoids strongly acidic conditions. Studies have shown that heating a mixture of the THP ether with LiCl and water in DMSO effectively removes the protecting group in excellent yields. Crucially, these conditions have been demonstrated to be compatible with propargylic triple bonds, ensuring the integrity of the acetylene (B1199291) moiety in this compound.
The following table summarizes various selective cleavage conditions reported for the deprotection of THP ethers, which are applicable to this compound.
| Reagent(s) | Solvent(s) | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|---|
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | 50 °C, 19 h | Mildly acidic, suitable for many substrates. | |
| p-Toluenesulfonic acid (p-TsOH) | Methanol | Room Temperature to 50 °C | Stronger acid catalyst, efficient cleavage. | |
| Acetic acid | THF/Water | Room Temperature to 45 °C | Milder acidic conditions for sensitive substrates. | |
| Lithium chloride (LiCl) | DMSO/Water | 90 °C, 6 h | Neutral conditions, does not affect propargylic triple bonds. | |
| Acetyl chloride (catalytic) | Methanol | Room Temperature | Generates HCl in situ for mild deprotection. | |
| Iron(III) tosylate | Methanol | Room Temperature | Lewis acid catalysis under mild conditions. |
Stereochemical Considerations in Synthesis and Reactions
Diastereoselectivity in THP Ether Formation
The formation of a tetrahydropyranyl (THP) ether from an alcohol and 3,4-dihydropyran introduces a new stereocenter at the C-2 position of the THP ring. organic-chemistry.orgwikipedia.org If the alcohol substrate is already chiral, this reaction results in the formation of a mixture of diastereomers. organic-chemistry.orgthieme-connect.de This complication can lead to challenges in purification and characterization, as diastereomers possess different physicochemical properties, which can result in complex NMR spectra. thieme-connect.detotal-synthesis.com The reaction proceeds via acid catalysis, which activates the dihydropyran to form a stabilized carbocation intermediate. total-synthesis.com The alcohol then attacks this electrophilic species, and subsequent deprotonation yields the THP ether. total-synthesis.com The lack of stereocontrol in this standard protection strategy is a significant drawback. total-synthesis.com
| Reactant | Chiral Center in Reactant | Product | New Chiral Center | Outcome |
|---|---|---|---|---|
| Achiral Alcohol | No | Racemic THP Ether | Yes (C-2) | Formation of a racemic mixture |
| Chiral Alcohol | Yes | Diastereomeric THP Ethers | Yes (C-2) | Formation of a mixture of diastereomers organic-chemistry.orgthieme-connect.de |
Chiral Auxiliaries Utilizing THP Derivatives for Diastereoselective Additions
While the introduction of a THP group can create undesired diastereomers, derivatives of the THP ring can be strategically employed as chiral auxiliaries to induce stereoselectivity in other reactions. total-synthesis.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. In some instances, a THP derivative can be used to shield one face of a reactive functional group, such as an aldehyde, from nucleophilic attack. total-synthesis.com This steric hindrance directs the incoming nucleophile to the more accessible face, resulting in a high degree of diastereoselectivity in the formation of a new stereocenter. total-synthesis.com Although not a widely used strategy, it demonstrates an interesting application of the THP scaffold to exert stereocontrol. total-synthesis.com For instance, the use of pseudoephenamine as a chiral auxiliary has been shown to provide high diastereoselectivity in asymmetric alkylation reactions. harvard.edu
Stereoselective Formation of Tetrahydropyran (B127337) Rings in Related Systems
The stereocontrolled synthesis of the tetrahydropyran ring itself is a major area of research, driven by the prevalence of this motif in natural products. mdpi.comnih.gov Several powerful strategies have been developed to achieve high levels of stereoselectivity.
A highly stereoselective approach to synthesizing 2,4,5-trisubstituted tetrahydropyrans involves the intramolecular allylation of a (Z)-allylsilane onto an aldehyde. organic-chemistry.org This reaction, activated by a Brønsted acid, can achieve complete 1,4-stereoinduction and high 1,3-stereoinduction, particularly in nonpolar solvents. organic-chemistry.org The stereochemical outcome of this method is complementary to other existing strategies, offering access to different diastereomers. organic-chemistry.org The synthesis of the cyclization precursor begins with the formation of an ether linkage, followed by partial hydrogenation and reduction. organic-chemistry.org The subsequent intramolecular allylation yields two diastereoisomers, with the major product's stereochemistry being verifiable through techniques like nOe experiments and X-ray crystallography. organic-chemistry.org
The Prins cyclization is a prominent and powerful method for the stereoselective construction of the tetrahydropyran ring. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.net The reaction proceeds through an oxocarbenium ion intermediate, and the subsequent cyclization generally occurs in a stereoselective manner to form the THP ring. nih.govbeilstein-journals.org The cis-stereoselectivity often observed in the Prins cyclization is attributed to the adoption of a stable chair-like transition state where the substituents occupy equatorial positions. beilstein-journals.org However, a significant drawback can be racemization due to a competing oxonia-Cope rearrangement. nih.govbeilstein-journals.org The choice of Lewis acid and the nature of the substituents on the reactants can influence the stereochemical outcome and the efficiency of the reaction. nih.govbeilstein-journals.org For example, the reaction of aryl-substituted homoallylic alcohols with propanal in the presence of a Lewis acid can furnish the corresponding tetrahydropyran as a single diastereomer. beilstein-journals.orgbeilstein-journals.org
| Feature | Description | Reference |
|---|---|---|
| General Mechanism | Acid-catalyzed condensation of a homoallylic alcohol and an aldehyde via an oxocarbenium ion intermediate. | nih.govbeilstein-journals.org |
| Predominant Stereochemistry | Often results in cis-2,6-disubstituted tetrahydropyrans due to a chair-like transition state with equatorial substituents. | beilstein-journals.org |
| Potential Limitation | Competing oxonia-Cope rearrangement can lead to racemization. | nih.govbeilstein-journals.org |
| Influencing Factors | Lewis acid catalyst and substrate substituents can control diastereoselectivity. | nih.govbeilstein-journals.org |
An efficient and highly stereoselective method for the synthesis of polysubstituted tetrahydropyrans is the intramolecular acid-mediated cyclization of silylated alkenols. mdpi.com This atom-economical approach has been shown to yield tetrahydropyrans with excellent diastereoselectivity for both unsubstituted and alkyl-substituted vinylsilyl alcohols. mdpi.com The reaction, often catalyzed by p-toluenesulfonic acid (p-TsOH), can be used to form quaternary centers adjacent to the ring oxygen. mdpi.comuva.es The high stereoselectivity, leading to a single diastereoisomer in some cases, is thought to arise from the avoidance of unfavorable 1,3-diaxial interactions in the preferred reactive conformation. mdpi.com The presence of the silyl group is crucial for the cyclization to proceed effectively. researchgate.net
Influence of Substituent Effects on Stereochemical Outcomes
The stereochemical outcome of tetrahydropyran ring-forming reactions is significantly influenced by the nature and position of substituents on the starting materials. In the stereoselective synthesis of substituted tetrahydropyrans via intramolecular C-H bond oxidation, the effects of alkyl, nitrogen, and oxygen substituents at the α-, β-, and γ-positions of a ketone precursor have been studied. nih.gov
Alkyl and Nitrogen Substituents : Ketones with a methyl group at the α-, β-, or γ-position, or a bulky phthalimido group at the α- or β-position, generally exhibit diastereoselectivities that can be predicted by considering steric interactions in the transition states. nih.gov In many cases, bulky groups lead to excellent stereoselectivity, affording a single diastereomer. nih.gov
Oxygen Substituents : In contrast, β-oxygen substituents can lead to a reversal of stereoselectivity compared to β-alkyl or nitrogen substituents. nih.gov This is attributed to the potential for hydrogen bonding interactions in the transition state, which can override steric effects in determining the diastereoselectivity of the intramolecular oxidation. nih.gov
A systematic study on tetrahydropyran synthesis via radical cyclization also highlights the importance of substituent effects in controlling the stereochemical course of the reaction. acs.org
Advanced Applications in Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The phenylacetylene (B144264) framework, functionalized with a protected hydroxyl group, positions P-[Tetrahydropyran-2-yloxy]phenylacetylene as a versatile building block for constructing more elaborate molecular architectures. The terminal alkyne is particularly amenable to carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. This palladium-copper co-catalyzed reaction enables the efficient coupling of terminal alkynes with aryl or vinyl halides. researchgate.net
In this context, this compound can be used to introduce the p-(tetrahydropyran-2-yloxy)phenyl-ethynyl moiety into a target molecule. This strategy is employed in the synthesis of complex natural products and designed molecules where a rigid phenylalkyne linker is desired. Following the construction of the carbon skeleton, the THP protecting group can be selectively removed under mild acidic conditions to unmask the phenol (B47542), providing a handle for further functionalization or to reveal the final active molecule. The use of such modular building blocks is central to modern synthetic strategies, allowing for the convergent and efficient assembly of complex structures. nih.gov For instance, artificial amino acids containing reactive groups can be incorporated into peptide chains, similar to how this compound can be incorporated into larger organic frameworks. nih.gov
Role in the Synthesis of Oxygen Heterocycles (e.g., Benzofurans, Substituted Tetrahydropyrans)
The reactivity of the alkyne group makes this compound a key precursor in the synthesis of various oxygen-containing heterocyclic compounds, particularly benzofurans.
Benzofurans: Benzofuran (B130515) derivatives are significant structural motifs found in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, and antiviral properties. researchgate.netnih.govscienceopen.com A powerful method for synthesizing 2-substituted benzofurans involves the Sonogashira coupling of a terminal alkyne with an ortho-iodophenol, followed by an intramolecular cyclization. researchgate.netnih.gov
In this synthetic sequence, this compound serves as the alkyne component. The reaction with 2-iodophenol, catalyzed by palladium and copper complexes, first forms a 2-(phenylethynyl)phenol (B13115910) intermediate where the phenol on the acetylene (B1199291) component remains protected by the THP group. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by the addition of a base, leads to the formation of the benzofuran ring. This process yields a benzofuran derivative substituted at the 2-position with a p-[tetrahydropyran-2-yloxy]phenyl group. The THP ether ensures that the phenolic hydroxyl group does not interfere with the coupling and cyclization steps and can be deprotected in a final step if the free phenol is required.
Substituted Tetrahydropyrans: The tetrahydropyran (B127337) (THP) ring is a common feature in many natural products and is the fifth most prevalent heterocycle in pharmaceutical molecules. whiterose.ac.uk While this compound is not typically used as a starting material to form new tetrahydropyran rings, its own THP moiety is a prime example of this important structural class. The synthesis of substituted tetrahydropyrans is an active area of research, with methods including intramolecular hydroalkoxylation of hydroxy olefins, Prins-type cyclizations, and domino reactions. whiterose.ac.ukcore.ac.uknih.govmdpi.comorganic-chemistry.org The THP group in this compound is formed by the acid-catalyzed addition of a phenol to 3,4-dihydro-2H-pyran, a standard method for protecting hydroxyl groups. nih.gov
Applications as a Protecting Group in Peptide Chemistry
The tetrahydropyranyl (THP) group, while widely used in general organic synthesis, has also been explored for its utility in peptide chemistry. nih.govnih.gov It offers several advantages, including low cost, ease of introduction, and general stability to most non-acidic reagents. nih.govresearchgate.netsciprofiles.com
The primary application of the THP group in peptide synthesis is the protection of reactive side-chain functionalities. It is a useful moiety for the side-chain protection of amino acids containing hydroxyl groups (Serine, Threonine) and thiol groups (Cysteine). nih.govnih.govresearchgate.net
The protection is achieved by reacting the Nα-Fmoc protected amino acid, for example, Fmoc-Cys-OH, with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (PTSA). nih.gov This reaction converts the hydroxyl or thiol group into a THP ether or thioether, respectively. This acetal (B89532)/thioacetal linkage is stable under the basic conditions required for the removal of the Fmoc group during peptide chain elongation but can be readily cleaved under acidic conditions. nih.gov
| Amino Acid | Protecting Group | Introduction Conditions | Cleavage Conditions |
| Serine (Ser) | THP | DHP, cat. PTSA | Mild Acid (e.g., TFA) |
| Threonine (Thr) | THP | DHP, cat. PTSA | Mild Acid (e.g., TFA) |
| Cysteine (Cys) | THP | DHP, cat. PTSA, CH₂Cl₂, 60 min, RT nih.gov | Mild Acid (e.g., TFA) |
The THP group is compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. nih.govnih.govresearchgate.net SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.comnih.gov The stability of the THP group to the piperidine (B6355638) solution used for Fmoc deprotection, coupled with its lability to the final trifluoroacetic acid (TFA) cleavage cocktail, makes it an effective orthogonal protecting group. nih.govpeptide.com
A significant challenge in SPPS, especially for longer peptides, is the aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions and low yields. nih.gov The use of backbone amide protecting groups can mitigate this issue. nih.gov Recently, the THP group has been evaluated as an acid-labile backbone protecting group, demonstrating a drastic improvement in the solid-phase assembly of aggregation-prone peptide fragments, such as those derived from amyloid-β. nih.gov The incorporation of THP-protected dipeptides can serve as useful building blocks to enhance the efficiency of peptide manufacturing. nih.gov
Beyond its use as a soluble protecting group, the dihydropyran functionality can be incorporated into the solid support itself. An immobilized version of 3,4-dihydro-2H-pyran, known as the Ellman resin, serves as a useful solid support for anchoring the side chains of certain amino acids. nih.govnih.govresearchgate.net This strategy allows for the side-chain anchoring of residues like Serine, Threonine, and Tryptophan. nih.govnih.govsciprofiles.com The amino acid is linked to the resin via an acid-labile acetal or hemiaminal linkage. This approach is valuable for specific applications, such as the on-resin cyclization of peptides or the synthesis of peptides with modified C-termini.
Precursor for Advanced Organic Materials
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest for their potential applications in "plastic electronics," owing to their unique optical and electrical properties. mdpi.com The properties of these polymers can be finely tuned by altering the substituent groups on the polyacetylene backbone. mdpi.comunizar.es
This compound can serve as a monomer for the synthesis of a functionalized poly(phenylacetylene) (PPA). The polymerization of substituted phenylacetylenes is typically carried out using transition metal catalysts, with rhodium(I) complexes being particularly effective. unizar.esresearchgate.net These catalysts can produce high molecular weight, stereoregular polymers. unizar.esresearchgate.net
The polymerization of this compound would yield a polymer with pendant p-[tetrahydropyran-2-yloxy]phenyl groups. This polymer would likely be highly soluble in common organic solvents due to the bulky side groups, which is a significant advantage over unsubstituted polyacetylene that is notoriously insoluble and unstable. mdpi.com
A key feature of this polymer is the potential for post-polymerization modification. The array of THP-protected phenol groups along the polymer backbone can be deprotected under acidic conditions to yield poly(p-hydroxyphenylacetylene). This resulting functional polymer, featuring accessible hydroxyl groups, could be used for a variety of advanced applications:
Sensing: The phenolic groups could act as recognition sites for specific analytes.
Cross-linking: The hydroxyl groups could be used to cross-link the polymer chains, altering the material's mechanical and thermal properties.
Grafting: Other molecules or polymer chains could be grafted onto the polyacetylene backbone via the hydroxyl groups to create novel composite materials.
This approach allows for the creation of advanced, functional materials where the properties can be tailored both by the initial monomer structure and by subsequent chemical transformations on the final polymer.
Liquid Crystalline Polyacetylene Derivatives
The strategic design of liquid crystalline polymers based on a polyacetylene backbone often involves the incorporation of mesogenic (liquid crystal-forming) side groups. While this compound itself is not a mesogen, its polymerization and subsequent deprotection of the tetrahydropyran-2-yloxy (THP) group yields poly(p-hydroxyphenylacetylene). This polymer serves as a versatile precursor for the synthesis of side-chain liquid crystalline polymers. The phenolic hydroxyl groups along the polymer backbone provide reactive sites for the attachment of various mesogenic units through ester or ether linkages.
The general approach involves a two-step process:
Polymerization: The monomer, this compound, can be polymerized using various catalysts, such as those based on rhodium or molybdenum, to yield poly(this compound). This protected polymer is typically soluble in common organic solvents, facilitating its characterization.
Functionalization: The THP protecting groups are removed under acidic conditions to afford poly(p-hydroxyphenylacetylene). This polymer is then reacted with a mesogenic compound that has a suitable functional group (e.g., a carboxylic acid or an alkyl halide) to form the final side-chain liquid crystalline polymer.
Research into biphenyl-containing poly(1-alkynes) has demonstrated that the introduction of rigid mesogenic groups with flexible spacers can lead to the formation of various liquid crystalline phases, such as smectic A (SmA) and smectic B (SmB) phases. ust.hk The thermal behavior and mesomorphic properties of these polymers are highly dependent on the structure of the mesogen and the length of the flexible spacer connecting it to the polyacetylene backbone. ust.hk For instance, the introduction of a biphenyl (B1667301) mesogen via an ester linkage to a poly(1-alkyne) backbone has been shown to induce liquid crystalline behavior. ust.hk
The resulting polymers can exhibit thermotropic liquid crystalline properties, where the transition to a liquid crystalline phase is induced by a change in temperature. These materials can be characterized by techniques such as differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the liquid crystalline textures.
Functional Polymers and Resins
The utility of this compound extends to the development of a variety of functional polymers and resins, primarily through the chemical modification of the poly(p-hydroxyphenylacetylene) intermediate. The phenolic hydroxyl group is a key functional handle for a wide range of chemical transformations, allowing for the tailoring of the polymer's properties for specific applications.
Graft Copolymers:
Poly(p-hydroxyphenylacetylene) can serve as a macroinitiator for the synthesis of graft copolymers. The hydroxyl groups can be converted into initiating sites for various polymerization techniques, such as atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). This "grafting-from" approach allows for the growth of side chains of a different polymer from the polyacetylene backbone, leading to materials with combined properties of both polymers. For example, grafting with hydrophilic polymers like poly(ethylene glycol) could impart amphiphilic character, while grafting with biocompatible polymers could be relevant for biomedical applications.
Polymer Networks and Resins:
The phenolic hydroxyl groups of poly(p-hydroxyphenylacetylene) are also ideal for the formation of cross-linked polymer networks, which are the basis of thermosetting resins. These resins can be prepared by reacting the polymer with various cross-linking agents.
Epoxy Resins: Poly(p-hydroxyphenylacetylene) can act as a multifunctional curing agent for epoxy resins. The hydroxyl groups react with the epoxide rings to form a rigid, three-dimensional network. The high density of aromatic rings in the polyacetylene backbone would be expected to contribute to the thermal stability and char yield of the resulting cured resin, making it potentially suitable for high-performance applications.
Phenolic Resins: The polymer can be incorporated into phenolic resin formulations, such as novolacs or resols. Its structure is analogous to the repeating units in conventional phenolic resins, and its incorporation could be used to modify the properties of the final cured material, such as its thermal stability, dielectric constant, and mechanical strength.
The properties of these functional polymers and resins can be systematically investigated. For example, the thermal stability can be assessed using thermogravimetric analysis (TGA), and the mechanical properties can be determined by tensile testing or dynamic mechanical analysis (DMA). The table below summarizes the potential functional polymers and resins derived from this compound and the characterization methods for their key properties.
| Derivative | Synthetic Approach | Potential Key Properties | Characterization Techniques |
| Side-Chain Liquid Crystalline Polymer | Esterification or etherification of poly(p-hydroxyphenylacetylene) with mesogens | Thermotropic liquid crystallinity | DSC, POM, X-ray Diffraction |
| Graft Copolymer | "Grafting-from" polymerization from poly(p-hydroxyphenylacetylene) | Modified solubility, self-assembly | NMR, GPC, TEM, AFM |
| Epoxy Resin | Curing of epoxy monomers with poly(p-hydroxyphenylacetylene) | High thermal stability, flame retardancy | TGA, DMA, UL-94 |
| Phenolic Resin | Incorporation into novolac or resol formulations | Enhanced mechanical strength, high char yield | TGA, DMA, Tensile Testing |
Mechanistic Investigations and Theoretical Studies
Mechanistic Pathways of THP Protection and Deprotection
The tetrahydropyranyl (THP) group is a commonly used protecting group for hydroxyl functionalities, including phenols like p-hydroxyphenylacetylene, due to its stability in various conditions such as with organometallic reagents, hydrides, and under basic conditions. total-synthesis.comorganic-chemistry.org The mechanisms for both the protection and deprotection steps are acid-catalyzed processes. total-synthesis.com
Protection Mechanism:
The protection of the hydroxyl group of p-hydroxyphenylacetylene involves its reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.com The mechanism proceeds via the following steps:
Acid Activation of DHP : The acid catalyst protonates the alkene of the DHP ring. youtube.com This protonation occurs at the carbon atom further from the ring oxygen to form a more stable, resonance-stabilized secondary carbocation (an oxonium ion). total-synthesis.comyoutube.com
Nucleophilic Attack : The lone pair of electrons on the phenolic oxygen of p-hydroxyphenylacetylene acts as a nucleophile, attacking the electrophilic carbocation. total-synthesis.comyoutube.com This step forms a new carbon-oxygen bond, creating a protonated THP ether. youtube.com
Deprotonation : A base (such as the conjugate base of the acid catalyst) removes the proton from the phenolic oxygen, yielding the final product, p-[tetrahydropyran-2-yloxy]phenylacetylene, and regenerating the acid catalyst. total-synthesis.com
Deprotection Mechanism:
The removal of the THP group is essentially the reverse of the protection mechanism, achieved through acid-catalyzed hydrolysis or alcoholysis. total-synthesis.comorganic-chemistry.org
Protonation : The acid catalyst protonates the ether oxygen of the THP group, making the alcohol a better leaving group. total-synthesis.comaskfilo.com
Formation of Carbocation : The C-O bond cleaves, and the p-hydroxyphenylacetylene departs as the leaving group. youtube.com This results in the formation of the same resonance-stabilized carbocation intermediate that was formed during the protection step. total-synthesis.com
Nucleophilic Attack on the Cation : A nucleophile, typically a solvent molecule like water or an alcohol (e.g., methanol), attacks the carbocation. total-synthesis.comniscpr.res.in
Final Product Formation : Subsequent deprotonation and reaction steps convert the intermediate into a stable byproduct, regenerating the original p-hydroxyphenylacetylene. askfilo.com
Common reagents for deprotection include aqueous acetic acid, or PPTS in an alcohol solvent like ethanol. total-synthesis.comnih.gov
Reaction Mechanisms of Alkyne Functionalization
The terminal alkyne functionality in this compound is a versatile handle for a wide range of chemical transformations. The THP-protected phenol (B47542) is generally stable to the conditions used for many of these reactions.
Palladium and gold catalysts are widely employed for the functionalization of terminal alkynes.
Palladium-Catalyzed Reactions (e.g., Sonogashira Coupling): The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne functionalization. The catalytic cycle, which uses a palladium complex and a copper(I) co-catalyst, is generally understood to proceed through these key steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.
Transmetalation : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then transfers the acetylide group to the Pd(II) complex, displacing the halide and forming a Pd(II)-alkynyl complex.
Reductive Elimination : The organic groups (the aryl/vinyl group and the alkynyl group) are eliminated from the palladium center, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle.
Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) and Au(III) complexes, are powerful π-acids that can activate the carbon-carbon triple bond of this compound towards nucleophilic attack. This is utilized in reactions like hydration, hydroamination, and cycloisomerization. A general mechanistic principle involves:
Alkyne Coordination : The gold catalyst coordinates to the alkyne, increasing its electrophilicity.
Nucleophilic Attack : A nucleophile (e.g., water, alcohol, amine) attacks the activated alkyne complex. This attack can be intermolecular or intramolecular.
Protodeauration/Reductive Elimination : The resulting vinyl-gold intermediate can undergo several pathways. Most commonly, it is protonated (protodeauration) to release the functionalized product and regenerate the active gold catalyst.
The alkyne bond in arylacetylenes can also participate in reactions involving radical intermediates. These reactions can be initiated by radical initiators or photochemically. For instance, the reaction of a phenyl radical with phenylacetylene (B144264) has been studied as a model for polycyclic aromatic hydrocarbon (PAH) growth. nih.gov The general mechanism for a radical addition to the alkyne of this compound would involve:
Radical Generation : A radical species (R•) is generated from an initiator.
Radical Addition : The radical adds to one of the carbons of the triple bond, forming a vinyl radical intermediate. The position of addition is influenced by the stability of the resulting radical.
Propagation/Termination : The vinyl radical can then react further, for example, by abstracting a hydrogen atom from another molecule to propagate the radical chain or by reacting with another radical in a termination step. researchgate.net Such pathways are critical in understanding polymerization and PAH formation mechanisms. nih.govresearchgate.net
Computational Chemistry Approaches
Theoretical and computational methods, particularly Density Functional Theory (DFT), provide deep insights into the mechanisms, energetics, and selectivity of chemical reactions involving this compound. rsc.org
DFT is a powerful computational tool used to investigate the electronic structure and energy of molecules, reaction intermediates, and transition states. arxiv.orgmdpi.com By applying DFT, researchers can map out the entire potential energy surface of a reaction.
This involves:
Geometry Optimization : Calculating the lowest energy structures for reactants, products, and any intermediates.
Transition State Searching : Locating the saddle point on the potential energy surface that corresponds to the transition state of a reaction step.
Energy Calculations : Determining the relative energies of all species on the reaction pathway.
From these calculations, key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH) and activation energies (Ea), can be derived. researchgate.net For example, DFT calculations have been used to investigate the reaction pathways for the formation of naphthalene (B1677914) from the reaction of a phenyl radical with phenylacetylene, determining the structures and kinetic data for the intermediates and transition states involved. nih.gov This allows for a quantitative understanding of why certain pathways are favored over others.
| Parameter | Description | Significance in Mechanistic Studies |
|---|---|---|
| ΔE | Electronic Energy Change | Fundamental energy difference between reactants and products at 0 K. |
| ΔH | Enthalpy of Reaction | Indicates whether a reaction is exothermic or endothermic. |
| ΔG | Gibbs Free Energy of Reaction | Determines the spontaneity and position of equilibrium of a reaction. |
| Ea | Activation Energy | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. |
Computational chemistry is instrumental in explaining and predicting the selectivity of complex organic reactions. rsc.orgrsc.org
Chemoselectivity : When a molecule has multiple functional groups, DFT can predict which one will react preferentially by comparing the activation barriers for reactions at each site. For this compound, this could involve determining whether a reagent attacks the alkyne or the phenyl ring.
Regioselectivity : In reactions like the radical addition to the alkyne, there are two possible carbon atoms where the addition can occur. DFT calculations can determine the energies of the two possible transition states and the stabilities of the resulting intermediates, thereby predicting which regioisomer will be the major product. rsc.org
Stereoselectivity : Many reactions can produce different stereoisomers. By modeling the transition states leading to each stereoisomer, DFT can predict which product will be favored. chemrxiv.org For example, in alkyne semihydrogenation, calculations can explain why a particular catalyst yields the cis- or trans-alkene. nih.gov This predictive power accelerates the development of new synthetic methods and the design of more efficient catalysts. rsc.org
Substituent Effects on Reactivity and Electronic Properties
A comprehensive review of scientific literature reveals a notable absence of specific mechanistic investigations and theoretical studies focused on the substituent effects on the reactivity and electronic properties of this compound. While the broader field of physical organic chemistry has extensively documented the influence of substituents on the reactivity of various aromatic systems, including phenylacetylene derivatives, dedicated research on this particular tetrahydropyran-protected compound is not available in the public domain.
Studies on related compounds, such as substituted phenylacetylenes and phenols, provide a foundational understanding of how electron-donating and electron-withdrawing groups can modulate electronic characteristics and reactivity. For instance, Hammett plots and other linear free-energy relationships are classical tools used to quantify these effects. libretexts.orgviu.ca In a typical scenario, electron-withdrawing groups (e.g., -NO₂, -CN) attached to the phenyl ring would be expected to increase the acidity of the acetylenic proton and influence the electron density of the π-system, thereby affecting its reactivity in reactions like nucleophilic additions or cycloadditions. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would have the opposite effect. scribd.compharmaguideline.comlibretexts.org
Theoretical studies, often employing density functional theory (DFT), are powerful tools for elucidating the electronic properties of molecules, including parameters like HOMO-LUMO gaps, molecular electrostatic potential surfaces, and various reactivity descriptors. researchgate.netnih.gov Such computational analyses on a series of substituted this compound derivatives would be invaluable for predicting their reactivity and understanding the underlying electronic effects. However, no such specific computational studies appear to have been published.
The reactivity of the acetylenic moiety is of particular interest in various chemical transformations. For example, in Sonogashira cross-coupling reactions, the electronic nature of the substituents on the phenylacetylene can influence the reaction rate and yield. While general trends are known for substituted phenylacetylenes, specific kinetic or mechanistic data for derivatives of this compound are absent from the literature.
Given the importance of understanding structure-reactivity relationships in organic chemistry, the study of substituent effects on this compound represents a clear gap in the current body of scientific knowledge. Future research in this area would be beneficial for the rational design of synthetic strategies and the development of new functional materials based on this molecular scaffold. Without specific research findings, the creation of detailed data tables on this topic is not possible.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of p-[Tetrahydropyran-2-yloxy]phenylacetylene. Through different NMR experiments, detailed information about the proton and carbon environments within the molecule can be ascertained.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The aromatic protons on the phenyl ring typically appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the ether linkage are expected to resonate at a different chemical shift compared to the protons ortho to the acetylene (B1199291) group due to the differing electronic effects of these substituents.
The acetylenic proton gives rise to a characteristic singlet in the upfield region of the aromatic signals. The tetrahydropyran (B127337) (THP) group presents a more complex set of signals. The anomeric proton at the 2-position of the THP ring, being adjacent to two oxygen atoms, is the most deshielded of the aliphatic protons and typically appears as a triplet. The remaining methylene protons of the THP ring resonate as a series of multiplets in the aliphatic region of the spectrum.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (ortho to -O-) | ~7.0-7.2 | Doublet |
| Aromatic Protons (ortho to -C≡CH) | ~7.4-7.6 | Doublet |
| Acetylenic Proton (-C≡CH) | ~3.0-3.1 | Singlet |
| THP Anomeric Proton (O-CH-O) | ~5.4-5.5 | Triplet |
| THP Methylene Protons (-O-CH₂) | ~3.6-3.9 | Multiplet |
| THP Methylene Protons (-CH₂-) | ~1.5-1.9 | Multiplet |
¹³C NMR for Carbon Backbone and Substituent Effects
In the ¹³C NMR spectrum, the carbon atoms of the phenylacetylene (B144264) and tetrahydropyran moieties can be clearly distinguished. The two acetylenic carbons exhibit characteristic signals in the midfield region. The carbon attached to the phenyl ring is typically more deshielded than the terminal acetylenic carbon. The aromatic carbons show four distinct signals due to the para-substitution pattern. The carbon atom bonded to the oxygen of the THP ether (ipso-carbon) is significantly deshielded.
The carbon atoms of the THP ring also give rise to a set of signals in the aliphatic region. The anomeric carbon, bonded to two oxygen atoms, is the most deshielded of the THP carbons. The other methylene carbons of the ring appear at higher fields.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbon (ipso, C-O) | ~155-160 |
| Aromatic Carbons (ortho to -O-) | ~115-120 |
| Aromatic Carbons (ortho to -C≡CH) | ~130-135 |
| Aromatic Carbon (ipso, C-C≡CH) | ~120-125 |
| Acetylenic Carbon (C≡CH) | ~80-85 |
| Acetylenic Carbon (C≡CH) | ~75-80 |
| THP Anomeric Carbon (O-CH-O) | ~95-100 |
| THP Methylene Carbon (-O-CH₂) | ~60-65 |
| THP Methylene Carbons (-CH₂-) | ~20-35 |
2D NMR Techniques for Structural Confirmation (e.g., NOE analysis)
While specific 2D NMR data such as Nuclear Overhauser Effect (NOE) analysis for this compound are not widely reported in publicly available literature, these techniques would be invaluable for unambiguous structural confirmation. An NOE experiment could, for instance, confirm the spatial proximity between the anomeric proton of the THP ring and the ortho protons of the phenyl ring, thereby solidifying the assignment of the connectivity. Other 2D techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the phenyl and THP rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within this compound. The spectrum is expected to show a sharp, characteristic absorption band for the terminal alkyne C-H stretch. The C≡C triple bond stretch will also be present, although it is typically weaker in intensity. The aromatic ring will exhibit C-H stretching vibrations and C=C stretching bands. The presence of the ether linkage is confirmed by a strong C-O stretching band. The aliphatic C-H bonds of the tetrahydropyran ring will also produce characteristic stretching and bending vibrations.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Acetylenic C-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aliphatic C-H (THP) | Stretch | ~2850-2960 |
| Alkyne C≡C | Stretch | ~2100-2260 |
| Aromatic C=C | Stretch | ~1450-1600 |
| Ether C-O | Stretch | ~1000-1300 |
| Aromatic C-H | Out-of-plane bend | ~800-850 (para-disubstituted) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound. A prominent fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of the tetrahydropyran group as a neutral molecule or radical, resulting in a significant peak corresponding to the 4-ethynylphenol (B7805692) cation. Further fragmentation of the phenylacetylene moiety would also be observed. researchgate.net
Table 4: Expected Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - 85]⁺ | Loss of tetrahydropyranyl radical |
| [M - 86]⁺ | Loss of dihydropyran |
| 117 | [4-ethynylphenol]⁺ |
| 102 | [phenylacetylene]⁺ |
X-ray Crystallography for Absolute Stereochemistry and Conformation
As of the current body of scientific literature, a crystal structure of this compound determined by X-ray crystallography has not been reported. If such a study were to be conducted on a suitable single crystal, it would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and the conformation of the tetrahydropyran ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.
Advanced Characterization Techniques for Related Materials (e.g., DLS, XRD, TGA, TEM)
Advanced characterization techniques are crucial for elucidating the structural, thermal, and morphological properties of materials derived from this compound, such as its corresponding polymers. These methods provide in-depth information beyond basic spectroscopic analysis.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in suspension or polymers in solution. wikipedia.org For polymers derived from phenylacetylene and its derivatives, DLS provides insights into their hydrodynamic radius and aggregation behavior in various solvents.
Studies on polyphenylacetylene (PPA) and its derivatives in solvents like tetrahydrofuran, toluene, and chloroform have utilized DLS to understand polymer-solvent interactions. The analysis of the light intensity correlation function in these systems often reveals multiple decay modes, which are correlated to the molecular structures and their interactions with the solvent. researchgate.net For instance, the hydrodynamic radius of these polymers can be influenced by steric hindrance and electron polarization, which in turn affects their interaction with the solvent. researchgate.net DLS measurements can also help in discussing the possible influence of chain branching on the polymer's conformation in solution. researchgate.net In the case of polyelectrolyte complexes, DLS, in combination with static light scattering, can provide reliable information about the polydispersity of the system. mpg.de
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. mdpi.com In the context of polymers derived from phenylacetylene, XRD is used to study the arrangement of polymer chains and the degree of crystallinity.
For example, XRD studies on a series of substituted poly(p-phenyleneethynylene)s indicated that the main polymer chains were arranged in regular, layered arrays. researchgate.net A line profile analysis of the (hkO) reflections of sintered poly(p-phenylene) has been used to study the average size of the coherently diffracting domains as a function of annealing temperature. scispace.com The results from such studies show that the lateral dimensions of these domains can increase with annealing, suggesting a reorganization of the polymer chains into more ordered crystalline regions. scispace.com Furthermore, XRD is instrumental in characterizing the graphitic structure of carbon fibers produced from the carbonization of poly(phenylacetylene) derivatives. osti.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is particularly useful for determining the thermal stability and decomposition profile of polymers.
For polymers derived from substituted acetylenes, TGA provides crucial information about their thermal stability. For instance, a polyacetylene derivative with a thiophene substituent was found to have a 5% weight loss temperature of 230 °C, indicating better thermal stability compared to unsubstituted polyacetylenes. mdpi.comresearchgate.net TGA has been employed to evaluate poly(phenylacetylene) derivatives as carbon precursors, where a high carbon yield is desirable. osti.gov For example, a poly(phenylacetylene) derivative with a para-substituted acetylene group showed a high carbon yield of approximately 90% when heated to 1000 °C under a nitrogen atmosphere. osti.gov The thermal decomposition of polymers like Poly-N-isopropylacrylamide has been studied using TGA at different heating rates to understand the degradation mechanism, which often occurs in multiple stages. mdpi.com
Below is a data table summarizing the thermal decomposition stages for a series of Poly-N-isopropylacrylamide polymers with varied initiator content, as determined by TGA.
| Polymer | Stage 1 Weight Loss (%) | Stage 2 Weight Loss (%) | Stage 3 Weight Loss (%) |
| PN-1 | 5.5 | 88.5 | 6.0 |
| PN-05 | 6.0 | 88.0 | 6.0 |
| PN-01 | 6.5 | 87.5 | 6.0 |
| PN-005 | 7.0 | 87.0 | 6.0 |
This table is based on data presented for the thermal degradation of N-isopropylacrylamide homopolymers. semanticscholar.org
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a microscopy technique that provides high-resolution images of the internal structure of thin samples. kpi.ua For polymeric materials, TEM is invaluable for visualizing morphology, such as the shape and size of nanoparticles, and the arrangement of polymer chains.
TEM has been used to observe the morphology of block copolymer particles, revealing structures like spherical vesicles. researchgate.net In the study of crystalline polymers, low-dose high-resolution TEM can be used to image the molecular structure and supramolecular packing of polymer fibers, including helical structures and the defects necessary to accommodate mesoscopic twisting. fraunhofer.de For amphiphilic star copolymers, TEM, in conjunction with light scattering techniques, helps to characterize the size and shape of the resulting nanoparticles in aqueous solutions. cuni.cz The technique is also essential for observing the morphology of multiphase polymer systems, where contrast can be enhanced through staining or by using energy-filtering TEM for unstained samples. kpi.ua
Future Research Directions
Development of Novel and Green Synthetic Routes for P-[Tetrahydropyran-2-yloxy]phenylacetylene
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For this compound, future efforts will likely concentrate on developing more environmentally benign and efficient methods for its preparation. Key areas of focus will include the use of greener solvents, the development of catalytic systems that minimize waste, and the exploration of one-pot synthesis strategies.
Current methods for the tetrahydropyranylation of phenols often rely on traditional acid catalysts and chlorinated solvents. organic-chemistry.orgyoutube.com Future research is expected to explore the use of solid acid catalysts, such as zeolites or supported perchloric acid, which offer advantages in terms of recyclability and reduced corrosive waste. organic-chemistry.org Furthermore, the substitution of conventional organic solvents with greener alternatives like ionic liquids or water-based systems is a promising avenue. nih.gov The development of catalytic methods for the direct coupling of p-hydroxyphenylacetylene with dihydropyran under neutral or mild conditions would represent a significant advancement in the sustainable synthesis of the title compound.
| Catalyst Type | Potential Advantages in Green Synthesis |
| Solid Acid Catalysts (e.g., Zeolites) | Recyclable, reduced corrosion and waste. organic-chemistry.org |
| Bismuth Triflate | Low toxicity, insensitivity to air and moisture. organic-chemistry.org |
| CeCl₃·7H₂O/NaI system | Environmentally benign, high chemoselectivity. organic-chemistry.org |
Exploration of New Reactivity Modes and Functionalizations
While the Sonogashira coupling and other cross-coupling reactions of this compound are well-documented, there remains significant potential for exploring new reactivity patterns. ccspublishing.org.cn Future research will likely investigate novel cycloaddition reactions, C-H activation, and multicomponent reactions involving this versatile alkyne.
For instance, the exploration of [2+2] and [4+2] cycloaddition reactions could provide access to novel carbocyclic and heterocyclic scaffolds. core.ac.uknih.govnumberanalytics.com The development of catalytic systems that enable the regioselective functionalization of the aromatic ring of this compound, without affecting the protected alkyne moiety, would open up new avenues for creating diverse molecular architectures. Furthermore, photoredox/nickel dual catalysis has emerged as a powerful tool for the hydroalkylation and arylalkylation of alkynes, and its application to THP-protected phenylacetylenes could lead to the synthesis of highly valuable substituted alkenes under mild conditions. nih.gov
Expansion of Applications in Complex Molecular Architectures and Biomolecules
The stability of the THP protecting group under a variety of reaction conditions makes this compound an attractive building block for the synthesis of complex natural products and bioactive molecules. researchgate.netnih.gov Future research will undoubtedly focus on leveraging this reagent in the total synthesis of increasingly intricate molecular targets. The tetrahydropyran (B127337) (THP) motif itself is found in numerous drug candidates and can improve pharmacokinetic properties. pharmablock.com
A particularly exciting area of future research is the application of this compound in the field of bioconjugation and chemical biology. The terminal alkyne, after deprotection, can participate in highly efficient and bioorthogonal "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This opens up possibilities for labeling biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes. The development of water-soluble derivatives of this compound could further enhance its utility in biological systems.
| Application Area | Potential Impact |
| Natural Product Synthesis | Access to complex and biologically active molecules. |
| Drug Discovery | Incorporation of the THP moiety to improve ADME profiles. pharmablock.com |
| Bioconjugation | Labeling of biomolecules for diagnostics and imaging via "click" chemistry. researchgate.net |
| Materials Science | Synthesis of functional polymers and materials. osti.gov |
Advanced Mechanistic Insights through Integrated Experimental and Computational Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will likely see a greater integration of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, with computational methods like Density Functional Theory (DFT). nih.govresearcher.life
For example, DFT calculations can provide valuable insights into the transition states and reaction pathways of cycloaddition and cross-coupling reactions, helping to explain observed regioselectivities and stereoselectivities. researcher.lifechemrxiv.orgresearchgate.netresearchgate.net Such studies can also aid in the rational design of new catalysts with improved activity and selectivity. Furthermore, a detailed computational analysis of the protection and deprotection steps of the THP group can lead to the development of even milder and more selective methods for its removal, which is critical in the context of complex, multi-step syntheses. ccspublishing.org.cnresearchgate.netacs.org
Q & A
Q. What are common synthetic routes for preparing P-[Tetrahydropyran-2-yloxy]phenylacetylene derivatives?
Phenylacetylene derivatives are typically synthesized via Grignard reactions or elimination processes. For example, deuterated phenylacetylene can be prepared by reacting phenylacetylene with ethylmagnesium bromide in ether, followed by hydrolysis with deuterated water and purification via distillation . Modifications, such as tetrahydropyranyl (THP) protection, involve using THP ethers to stabilize reactive hydroxyl groups during multi-step syntheses. Characterization via NMR and IR spectroscopy is critical to confirm structural integrity .
Q. What safety protocols are essential when handling phenylacetylene derivatives?
Phenylacetylene is flammable and irritant. Safety measures include using flame-resistant equipment, fume hoods for vapor control, and personal protective equipment (gloves, goggles). Storage should be in airtight containers under inert gas to prevent oxidation. Safety Data Sheets (SDS) recommend immediate rinsing for eye/skin contact and avoiding inhalation .
Q. Which characterization techniques are critical for analyzing phenylacetylene-based polymers?
Key techniques include:
- Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for determining molecular weight (e.g., Mw up to 4.8×10<sup>6</sup> in stereoregular poly(phenylacetylene)s) .
- NMR spectroscopy to monitor substituent effects and polymer stereochemistry.
- FTIR spectroscopy to track functional group transformations (e.g., C≡C bond consumption during polymerization) .
Advanced Questions
Q. How does ultrafast 2D IR spectroscopy resolve hydrogen bond migration dynamics in phenylacetylene complexes?
Ultrafast 2D IR chemical exchange spectroscopy captures hydrogen bond migration between phenol and phenylacetylene’s π-sites (phenyl vs. acetylene). By monitoring OD stretch frequency shifts (~5 ps exchange time), direct migration along the conjugated backbone is distinguished from solvent-mediated mechanisms. Experiments in mixed solvents (e.g., phenylacetylene/CCl4) rule out non-migration pathways .
Q. What role does phenylacetylene play in interstellar PAH formation?
Phenylacetylene is a precursor to polycyclic aromatic hydrocarbons (PAHs) in astrochemical environments. Laboratory simulations using low-temperature FTIR spectroscopy (8 K to sublimation) reveal its aggregation behavior in icy interstellar dust analogs. Quantum calculations support a Hydrogen-Abstraction–Phenylacetylene-Addition (HAPaA) mechanism, enabling barrier-free PAH growth under both interstellar and combustion conditions .
Q. How do electronic and steric substituent effects influence phenylacetylene polymerization kinetics?
Rhodium-catalyzed polymerization shows electron-withdrawing groups (e.g., -NO2) accelerate chain propagation, while bulky substituents (e.g., -tBu) slow kinetics. Steric hindrance reduces initiation efficiency (<2%), but ultra-high Mw polymers (up to 2.72×10<sup>6</sup>) form via linear chain growth, confirmed by SEC-MALS .
Q. What mechanistic insights emerge from isotopic labeling in phenylacetylene equilibrium studies?
Deuterated phenol (C6D5OD) enables tracking of anion equilibrium dynamics via quench experiments. By mixing phenylacetylene with NaH in methanol, equilibrium concentrations are quenched with triethylsulfone sulfuric acid. Isotopic labeling (e.g., <sup>3</sup>H/<sup>1</sup>H ratios) quantifies exchange rates, revealing solvent and temperature dependencies .
Q. How do single-atom catalysts enhance selective hydrogenation of phenylacetylene?
Single-atom Pd dispersed on TiO2 achieves >99% selectivity for styrene by minimizing over-hydrogenation to ethylbenzene. Mechanistic studies attribute this to isolated Pd sites favoring π-alkyne adsorption, as shown by XPS and DFT calculations. Particle size effects (e.g., Pd clusters vs. single atoms) critically influence activity .
Q. How do oscillatory reaction dynamics alter phenylacetylene carbonylation selectivity?
Under oscillatory conditions (e.g., Pd-catalyzed CO oxidation), periodic changes in catalyst oxidation state shift product selectivity. Time-resolved GC-MS reveals alternating pathways for phenylacetylene carbonylation, enabling dynamic control over ketone vs. diketone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
